molecular formula C15H20N2O3S B2510258 (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235687-96-3

(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No. B2510258
CAS RN: 1235687-96-3
M. Wt: 308.4
InChI Key: UCMFBZNZOIGFQQ-SNAWJCMRSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and steps used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Studies on arylcycloalkylamines, including (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate, have highlighted the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. These compounds, through their composite structure, exhibit selectivity and potency, indicating potential applications in antipsychotic agents (Sikazwe et al., 2009).

Acrylamide: Industry Perspective and Safety

Although not directly mentioning (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate, research into acrylamide's applications in industrial settings provides context for the safety and regulatory considerations of chemicals within the same class. Acrylamide is used across various industries, including polymer production, with ongoing research into minimizing its formation due to potential health risks (Taeymans et al., 2004).

Neurotoxicity and Toxicity Studies

A body of research focuses on the neurotoxicity and general toxicity of compounds related to (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate. These studies are crucial for understanding the safety profile of new chemical entities and their derivatives in pharmaceutical development. For instance, research on the neurotoxicity of acrylamide highlights the importance of assessing the potential neurotoxic effects of related compounds (Pennisi et al., 2013).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Research into the anticarcinogenicity and toxicity of organotin(IV) complexes, including those derived from acrylates and similar compounds, underscores the potential of (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate derivatives in cancer treatment. The effectiveness of these compounds is influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by organotin moieties (Ali et al., 2018).

Dietary Acrylamide: Formation, Mitigation, and Risk Assessment

Understanding the formation, mitigation, and risk assessment of acrylamide in food products is indirectly relevant to the study of (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate, as it provides insights into the safety, regulatory, and public health implications of related chemicals. This knowledge is crucial for the development of safe and effective pharmaceuticals (Pedreschi et al., 2014).

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity levels, potential for causing cancer or other diseases, flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

methyl 4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-20-15(19)17-8-6-12(7-9-17)11-16-14(18)5-4-13-3-2-10-21-13/h2-5,10,12H,6-9,11H2,1H3,(H,16,18)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMFBZNZOIGFQQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate

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